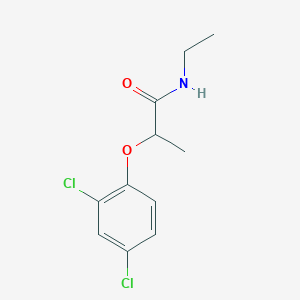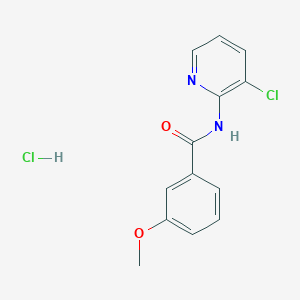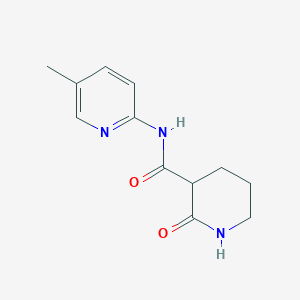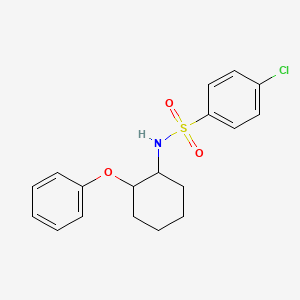![molecular formula C13H24N4O B3972460 N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine](/img/structure/B3972460.png)
N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine
Overview
Description
N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine, also known as MIMPP, is a synthetic compound that has shown potential in scientific research applications. MIMPP is a small molecule that can be synthesized using different methods.
Mechanism of Action
N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine acts as an agonist for the histamine H3 receptor. Upon binding to the receptor, this compound activates a signaling cascade that leads to the inhibition of neurotransmitter release. This mechanism of action has been implicated in the regulation of different biological processes such as cognitive function, sleep-wake cycle, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects. In vitro studies have shown that this compound inhibits the release of different neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In vivo studies have shown that this compound can modulate different behavioral and physiological responses such as locomotor activity, sleep-wake cycle, and food intake.
Advantages and Limitations for Lab Experiments
N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. This compound can also be used as a tool to study the role of GPCRs in different biological processes. However, there are also limitations to the use of this compound. One of the limitations is that it has a relatively low affinity for the histamine H3 receptor compared to other ligands. Another limitation is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for the use of N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine in scientific research. One direction is to study the role of this compound in different biological processes such as inflammation and immune response. Another direction is to develop more potent and selective ligands for the histamine H3 receptor. Additionally, this compound can be used as a tool to study the structure and function of GPCRs. Overall, this compound has shown potential in scientific research applications and can be used as a tool to study different biological processes.
Scientific Research Applications
N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine has shown potential in scientific research applications. It can be used as a ligand for G protein-coupled receptors (GPCRs) such as the histamine H3 receptor. This compound has also been used as a tool to study the role of GPCRs in different biological processes such as neurotransmission, inflammation, and immune response.
properties
IUPAC Name |
N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-11(17-4-6-18-7-5-17)8-16(3)9-13-12(2)14-10-15-13/h10-11H,4-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHMIBROFLWQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN(C)CC(C)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972377.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3972387.png)
![N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3972398.png)
![4-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B3972405.png)

![3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3972410.png)


![N-[1-(2-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-3-methyl-1H-pyrazol-1-yl}ethyl)piperidin-4-yl]acetamide](/img/structure/B3972431.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3972455.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3972470.png)

